molecular formula C23H18FN5O B2605107 3-(3-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866848-13-7

3-(3-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2605107
CAS No.: 866848-13-7
M. Wt: 399.429
InChI Key: ATIHTZKGTIYKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. Its primary research value lies in the targeted disruption of the FGFR signaling axis, a pathway critically implicated in cellular proliferation, differentiation, and survival. Dysregulation of this pathway, particularly through FGFR amplification, mutations, or fusions, is a well-established driver of tumorigenesis in various cancers, including breast, lung, and bladder cancers [https://pubmed.ncbi.nlm.nih.gov/25828436/]. This compound serves as a crucial pharmacological tool for investigating the specific biological roles of FGFR1 in both physiological and pathological contexts. Researchers utilize this inhibitor to elucidate the mechanistic contributions of FGFR1 to cancer cell viability, migration, and invasion in vitro, and to assess its efficacy in suppressing tumor growth in preclinical xenograft models [https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra01020j]. Furthermore, its scaffold is part of ongoing structure-activity relationship (SAR) studies aimed at developing novel anticancer therapeutics with improved selectivity and pharmacokinetic profiles. By providing high-potency inhibition, this compound enables scientists to dissect complex signaling networks and validate FGFR1 as a therapeutic target for targeted cancer therapy development.

Properties

IUPAC Name

3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O/c1-30-18-11-9-15(10-12-18)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)16-5-4-6-17(24)13-16/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIHTZKGTIYKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. Common reagents used in this step include azides and alkynes, which undergo a cycloaddition reaction under suitable conditions.

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, reduced triazoloquinazolines, and various substituted derivatives with different functional groups.

Scientific Research Applications

3-(3-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight : The introduction of sulfonyl groups (e.g., benzenesulfonyl or chlorophenylsulfonyl) increases molecular weight significantly compared to the fluorophenyl/methoxyphenylmethyl-substituted compound .

Bioisosteric Replacements : The 4-methoxyphenylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to bulkier substituents like diethoxyphenethyl or sulfonyl groups .

Halogen Influence : Fluorine at the phenyl ring (target compound) vs. chlorine (e.g., in sc-494017) may alter electronic properties and binding interactions in biological targets .

Functional Analogues

Compounds with triazolo-pyrimidine or triazolo-pyridine cores share mechanistic similarities:

Compound Name Core Structure Biological Activity Key Differences
4-([1,2,4]Triazolo[1,5-a]Pyridin-6-yl)-N-(4-Methoxyphenyl)-3-(6-Methylpyridin-2-yl)-1H-Pyrazole-1-Carbothioamide Triazolo-pyridine ALK-5 inhibitor (IC$_{50}$ = 0.57 nM) Pyridine-pyrazole scaffold vs. triazoloquinazoline
N-(3-Chlorophenyl)-5-Methyl-2-[2-(Methylamino)Ethyl][1,2,4]Triazolo[1,5-a]Pyrimidin-7-Amine Triazolo-pyrimidine Antimalarial (Plasmodium falciparum) Pyrimidine core lacks fused quinazoline ring

Key Observations:

Pharmacophore Diversity : The presence of a methoxyphenylmethyl group distinguishes the target compound from pyridine/pyrazole-based ALK-5 inhibitors .

Research Findings and Gaps

  • Biological Data: Limited experimental data are available for the target compound.
  • Computational Insights : Molecular dynamics simulations of triazoloquinazolines highlight the importance of substituent interactions with hydrophobic pockets in target proteins .

Biological Activity

The compound 3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine represents a novel class of heterocyclic compounds with potential therapeutic applications, particularly in oncology. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23_{23}H20_{20}FN_{N}₅O
  • Molecular Weight : 405.43 g/mol
  • CAS Number : 892359-58-9

This compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.

Research indicates that quinazoline derivatives often function by inhibiting various kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells. Specifically, this compound may exhibit the following mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives are recognized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumor growth and metastasis .
  • Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptotic cell death in various cancer cell lines. For instance, in an evaluation using the A549 lung cancer cell line, significant apoptotic effects were observed at concentrations as low as 5 µM .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cytotoxicity Induces apoptosis in A549 cells
Kinase Inhibition Inhibits EGFR and other tyrosine kinases
Antiproliferative Suppresses cell proliferation in tumor models
Fluorescent Properties Exhibits fluorescence in solution

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives similar to our compound:

  • Cytotoxic Evaluation : A study demonstrated that a series of quinazoline-pyrimidine hybrids exhibited significant cytotoxicity against multiple cancer cell lines. The most potent derivative showed an IC50_{50} value in the nanomolar range against various tumor types .
  • Kinase Profiling : Compounds structurally related to our target were tested against a panel of human kinases (CDK9, Haspin, etc.), showing selective inhibition patterns that correlate with their antiproliferative effects. For example, certain derivatives displayed over 60% inhibition against specific kinases at low micromolar concentrations .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for our target compound is limited, related compounds have shown promising profiles:

  • Bioavailability : Many quinazoline derivatives exhibit high oral bioavailability due to favorable solubility characteristics.
  • Toxicity Profiles : Initial toxicological assessments indicate manageable safety margins; however, further investigation is required to establish comprehensive toxicity profiles.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 437.12 [M+H]+) confirm molecular weight .
  • X-ray Crystallography : Resolves triazole-quinazoline fusion geometry and substituent orientation .

What molecular docking strategies are used to predict target interactions?

Q. Advanced Research Focus

  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
  • Target Selection : Prioritize kinases (e.g., EGFR) due to quinazoline’s ATP-competitive inhibition .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

How does the bioactivity of this compound compare to its structural analogs?

Q. Basic Research Focus

  • Activity Trends : Fluorophenyl groups enhance metabolic stability; methoxybenzyl groups improve solubility .

  • Analog Data :

    Compound SubstituentsBioactivity (IC₅₀)
    3-Trifluoromethylphenyl0.45 µM (EGFR)
    4-Methoxyphenyl1.2 µM (COX-2)
    3-Fluorophenyl 0.78 µM (EGFR)

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Research Focus

  • Assay Standardization : Use consistent cell lines (e.g., A549 for EGFR) and controls .
  • Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers .
  • Mechanistic Studies : Validate via Western blotting (phospho-EGFR levels) to confirm target modulation .

What theoretical frameworks guide the design of derivatives for enhanced activity?

Q. Advanced Research Focus

  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with kinase inhibition .
  • Conceptual Framework : Link triazoloquinazoline topology to π-π stacking in ATP-binding pockets .
  • Hypothesis Testing : Prioritize derivatives with logP < 3.5 for optimal blood-brain barrier penetration .

What reaction mechanisms explain substituent-dependent regioselectivity?

Q. Advanced Research Focus

  • Cyclization Pathways : Electron-withdrawing groups (e.g., -F) favor triazole formation at C3 .
  • DFT Calculations : Predict transition-state energies for competing ring-closure pathways .
  • Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps .

How are in silico ADMET studies conducted for this compound?

Q. Basic Research Focus

  • Tools : SwissADME or pkCSM for predicting:
    • Absorption : High Caco-2 permeability (>8 × 10⁻⁶ cm/s).
    • Toxicity : Ames test negativity (mutagenicity risk < 0.3) .
  • Validation : Compare predictions with in vitro hepatocyte clearance data .

What structural modifications improve selectivity for specific biological targets?

Q. Advanced Research Focus

  • Substituent Engineering :
    • Fluorine : Enhances target binding via halogen bonding .
    • Methoxybenzyl : Reduces off-target interactions by steric hindrance .
  • Case Study : Replacing 4-methoxy with 3-chloro increases COX-2 selectivity by 4-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.